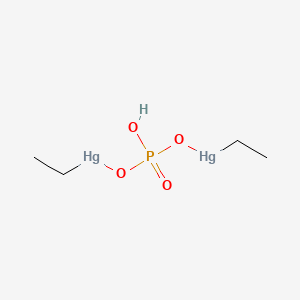
Bis(ethylmercuri)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylmercuri)phosphate is a chemical compound with the molecular formula C4H11Hg2O4P. It is also known by other names such as diethylmercuric phosphate and mercury, (hydrogen phosphato)bis(ethyl-mercury). This compound contains mercury atoms bonded to ethyl groups and a phosphate group, making it a unique organomercury compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylmercuri)phosphate typically involves the reaction of ethylmercury chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 C2H5HgCl + H3PO4 → (C2H5Hg)2PO4 + 2 HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylmercuri)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and ethyl groups.
Substitution: The ethyl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Mercury oxides and phosphoric acid derivatives.
Reduction: Elemental mercury and ethyl derivatives.
Substitution: Various organomercury compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Bis(ethylmercuri)phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of bis(ethylmercuri)phosphate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethylmercury: Similar in structure but lacks the phosphate group.
Methylmercury chloride: Contains a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group and an acetate group.
Uniqueness
Bis(ethylmercuri)phosphate is unique due to the presence of both ethylmercury and phosphate groups. This combination imparts distinct chemical and biological properties, making it different from other organomercury compounds.
Propiedades
Número CAS |
2440-45-1 |
|---|---|
Fórmula molecular |
C4H11Hg2O4P |
Peso molecular |
555.29 g/mol |
Nombre IUPAC |
ethyl-[ethylmercuriooxy(hydroxy)phosphoryl]oxymercury |
InChI |
InChI=1S/2C2H5.2Hg.H3O4P/c2*1-2;;;1-5(2,3)4/h2*1H2,2H3;;;(H3,1,2,3,4)/q;;2*+1;/p-2 |
Clave InChI |
WOZAHTWCJPHEAN-UHFFFAOYSA-L |
SMILES canónico |
CC[Hg]OP(=O)(O)O[Hg]CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















